molecular formula C12H12N2O3 B13953474 Methyl 2-methoxy-4-(1H-pyrazol-1-YL)benzoate CAS No. 858523-28-1

Methyl 2-methoxy-4-(1H-pyrazol-1-YL)benzoate

Cat. No.: B13953474
CAS No.: 858523-28-1
M. Wt: 232.23 g/mol
InChI Key: FBVZCRGMBQOUCY-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-(1H-pyrazol-1-YL)benzoate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-4-(1H-pyrazol-1-YL)benzoate typically involves the reaction of 2-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves esterification with methanol to yield the desired compound. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-(1H-pyrazol-1-YL)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-4-(1H-pyrazol-1-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methoxy-4-(1H-pyrazol-1-YL)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the pyrazole ring enhances its reactivity and potential for various applications compared to other similar compounds .

Properties

CAS No.

858523-28-1

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 2-methoxy-4-pyrazol-1-ylbenzoate

InChI

InChI=1S/C12H12N2O3/c1-16-11-8-9(14-7-3-6-13-14)4-5-10(11)12(15)17-2/h3-8H,1-2H3

InChI Key

FBVZCRGMBQOUCY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2C=CC=N2)C(=O)OC

Origin of Product

United States

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